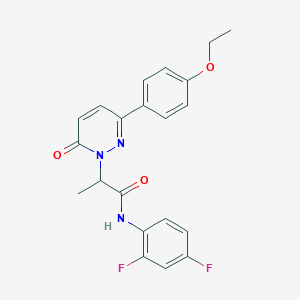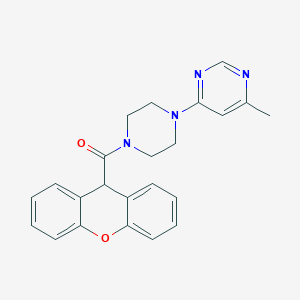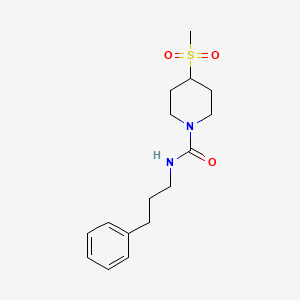![molecular formula C28H29N5O2 B2746638 1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1351842-95-9](/img/structure/B2746638.png)
1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. The compound is a piperidine derivative and has been synthesized through various methods. The purpose of
Scientific Research Applications
Urease Inhibition
Urease is an enzyme responsible for various health issues, including catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation. Researchers have focused on developing efficient urease inhibitors. In this context, the compound , 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (with aliphatic and aromatic side chains), has shown promise as a potent anti-urease inhibitor. These hybrids were characterized using analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR. Their inhibitory activity against jack bean urease (JBU) was found to be in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .
Analytical Testing in Formulation Studies
The compound can be used for conducting analytical tests during early formulation feasibility studies. It helps assess the compound’s stability, degradation pathways, and potential impurities .
Antibacterial Activity
Considering the N’-substituents, antibacterial activity of related compounds increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph. Additionally, with 4’-phenyl substituents, the activity increased in the order: 4’-PhH < 4’-PhCl < 4’-PhNO2 .
Crystallography and Structural Studies
The compound 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide has been studied crystallographically, providing insights into its structure and properties .
properties
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-10-12-22(13-11-19)25-31-28(35-32-25)24-9-6-16-29-26(24)33-17-14-23(15-18-33)27(34)30-20(2)21-7-4-3-5-8-21/h3-13,16,20,23H,14-15,17-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGSOGFHHGTUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2746558.png)


![2,5-Bis(2-decyltetradecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-thienyl]pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2746561.png)
![3-Methylsulfonyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazolidine-1-carboxamide](/img/structure/B2746562.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea](/img/structure/B2746566.png)
![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)
![5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746568.png)
![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)
![1-(3,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2746573.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2746578.png)